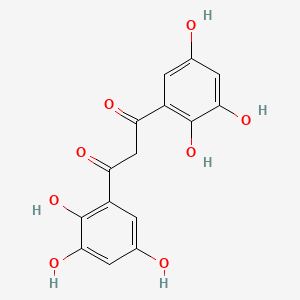
1,3-Bis(2,3,5-trihydroxyphenyl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2,3,5-trihydroxyphenyl)propane-1,3-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2,3,5-trihydroxyphenyl groups attached to a propane-1,3-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,3,5-trihydroxyphenyl)propane-1,3-dione typically involves the condensation of 2,3,5-trihydroxybenzaldehyde with acetylacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2,3,5-trihydroxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2,3,5-trihydroxyphenyl)propane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-Bis(2,3,5-trihydroxyphenyl)propane-1,3-dione involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(2,3,5-trihydroxyphenyl)propane-1,3-dione can be compared with other similar compounds such as:
Dibenzoylmethane: Similar structure but lacks the hydroxyl groups.
Curcumin: Contains similar diketone structure but with different substituents.
Bis-tris propane: Used in buffer solutions but has a different functional group arrangement.
Uniqueness
The presence of multiple hydroxyl groups in this compound makes it unique, providing it with distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
139545-15-6 |
|---|---|
Molekularformel |
C15H12O8 |
Molekulargewicht |
320.25 g/mol |
IUPAC-Name |
1,3-bis(2,3,5-trihydroxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H12O8/c16-6-1-8(14(22)12(20)3-6)10(18)5-11(19)9-2-7(17)4-13(21)15(9)23/h1-4,16-17,20-23H,5H2 |
InChI-Schlüssel |
LSAMLXCNTRALDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)CC(=O)C2=C(C(=CC(=C2)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


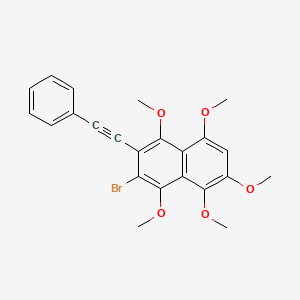
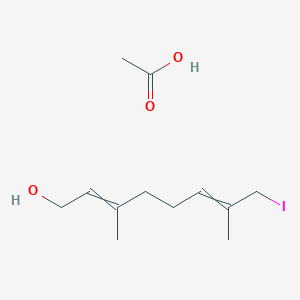
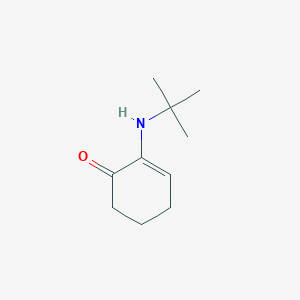

![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)



![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
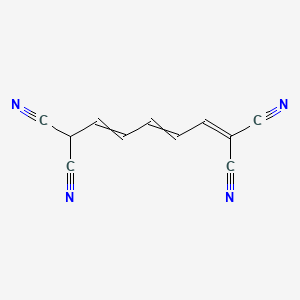
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
